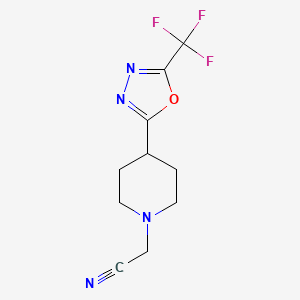

2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N4O/c11-10(12,13)9-16-15-8(18-9)7-1-4-17(5-2-7)6-3-14/h7H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQWZGPKLRDGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a trifluoromethyl-substituted carboxylic acid derivative. This is followed by the introduction of the piperidine ring via nucleophilic substitution reactions. The final step involves the addition of the acetonitrile group under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the C-5 position (adjacent to the trifluoromethyl group). This reactivity is enhanced by electron-withdrawing effects of the trifluoromethyl group, which polarizes the ring .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocyclic systems.

Example :

-

Reaction with acetylene derivatives in toluene at 110°C yields triazolo-oxadiazole hybrids via Huisgen cycloaddition .

-

Key product: 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine (IC₅₀ = 12 nM for D₂ receptor binding) .

Nitrile Group Reactivity

The acetonitrile moiety undergoes hydrolysis or reduction:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), 80°C, 6h | 2-(Piperidin-1-yl)acetamide | Intermediate for APIs |

| Catalytic Hydrogenation | H₂/Pd-C, MeOH, RT | 2-(Piperidin-1-yl)ethylamine | Ligand for CNS targets |

This functional group also participates in nucleophilic additions, forming imines or thioamides .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation to modulate pharmacokinetic properties:

| Modification | Reagents | Bioactivity Outcome |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Enhanced blood-brain barrier penetration |

| N-Acylation | Acetyl chloride, pyridine | Improved metabolic stability |

Metal-Catalyzed Cross-Couplings

The oxadiazole core facilitates Suzuki-Miyaura couplings with aryl boronic acids:

| Substrate | Catalyst System | Product Ar-Substituted Oxadiazole | Yield |

|---|---|---|---|

| 4-Bromophenyl derivative | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Aryl-5-(trifluoromethyl)oxadiazole | 82% |

This reaction diversifies the compound’s aromatic pharmacophore .

Biological Target Interactions

While not a chemical reaction per se, the compound’s trifluoromethyl-oxadiazole motif binds to biological targets via:

-

Hydrogen bonding : Oxadiazole N-atoms with serine or tyrosine residues .

-

Hydrophobic interactions : Trifluoromethyl group with nonpolar enzyme pockets (e.g., tankyrase inhibitors) .

Key Research Findings

-

Antipsychotic Activity : Analog 22 (Ki = 4.6 nM for 5-HT₁A) showed 10-fold higher affinity than clozapine .

-

Antibacterial Potential : Oxadiazole derivatives inhibit MRSA via novel binding to FemX peptidoglycan synthase .

-

Kinase Inhibition : Naphthalene-substituted analogs (e.g., ND-421 ) exhibit IC₅₀ < 50 nM against ERα .

This compound’s versatility in synthetic and medicinal chemistry underscores its value in drug discovery pipelines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile is CHFNO. It has a molecular weight of approximately 260.22 g/mol . The presence of the trifluoromethyl group and oxadiazole ring contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those containing the trifluoromethyl group. For instance, compounds with similar structures have demonstrated significant inhibitory effects on telomerase activity in cancer cell lines. A study showed that certain oxadiazole derivatives exhibited IC values in the low micromolar range against gastric cancer cells, suggesting that modifications to the oxadiazole structure can enhance anticancer properties .

Anti-inflammatory Properties

Oxadiazoles are known for their anti-inflammatory effects. Compounds derived from the oxadiazole structure have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The incorporation of piperidine moieties has been shown to improve the pharmacological profile of these compounds, enhancing their therapeutic efficacy against inflammatory diseases.

Case Study 1: Anticancer Screening

In a notable study, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer). The derivatives exhibited varying degrees of potency, with some showing IC values significantly lower than standard chemotherapeutic agents . This underscores the potential for developing new anticancer therapies based on oxadiazole scaffolds.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was conducted on oxadiazole derivatives to understand how modifications affect biological activity. The study revealed that electron-withdrawing groups like trifluoromethyl significantly enhance the anticancer activity compared to their non-substituted counterparts . This finding is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group and the oxadiazole ring can enhance the compound’s binding affinity and selectivity for these targets, while the piperidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Trends

- Lipophilicity : -CF₃ and -CN groups synergistically increase logP values, favoring blood-brain barrier penetration.

- Metabolic Stability : Oxadiazoles with -CF₃ resist cytochrome P450-mediated degradation better than phenyl-substituted variants.

- Synthetic Utility : The target compound’s nitrile group allows further derivatization (e.g., click chemistry), a flexibility absent in ester- or benzisoxazole-based analogues.

Biological Activity

The compound 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promise against various cancer cell lines. For instance, derivatives with similar structures have demonstrated cytotoxicity against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines. Notably, some compounds exhibited IC50 values in the micromolar range, indicating significant potency against these cancer types .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MEL-8 | 2.41 |

| 6a | CEM-13 | 10.38 |

The mechanism of action appears to involve the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Antimicrobial Activity

The oxadiazole scaffold has also been investigated for its antimicrobial properties. Compounds derived from oxadiazoles have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance lipophilicity, thus improving membrane permeability and efficacy .

Anti-inflammatory Properties

In vivo studies have indicated that compounds similar to 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile possess anti-inflammatory effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through molecular pathways involving p53 and caspases.

- Membrane Interaction : The trifluoromethyl group enhances interaction with cellular membranes, facilitating drug uptake.

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A recent study reported that an analog of this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM, outperforming standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations below 10 µg/mL .

Q & A

Q. What are the critical steps in synthesizing 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the piperidine core, cyclization to form the 1,3,4-oxadiazole ring, and introduction of the trifluoromethyl and acetonitrile groups. Key steps include:

- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydration of acylhydrazides under acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Trifluoromethylation : Electrophilic substitution or late-stage introduction using CF₃ sources like TMSCF₃ .

- Piperidine-Acetonitrile Coupling : Alkylation or nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) . Optimization : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify energy barriers. Experimental validation via Design of Experiments (DoE) can narrow optimal conditions (temperature, solvent, catalyst) .

Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation, with ¹⁹F NMR to verify trifluoromethyl group integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetonitrile, POCl₃) .

- First Aid : Immediate skin decontamination with soap/water; inhalation exposure requires fresh air and medical attention .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental reaction outcomes?

- Reaction Path Analysis : Use quantum mechanics (QM) to map potential energy surfaces and identify competing pathways (e.g., undesired byproducts from alternative cyclization modes) .

- Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity in trifluoromethylation or acetonitrile coupling .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive accuracy .

Q. What strategies are recommended for elucidating the compound’s bioactivity when literature is limited?

- In Silico Screening : Molecular docking against target proteins (e.g., kinases, GPCRs) to prioritize assays .

- SAR Exploration : Synthesize analogs with modified oxadiazole or piperidine moieties to identify critical pharmacophores .

- Transcriptomics/Proteomics : Profile cellular responses to the compound using RNA-seq or mass spectrometry-based proteomics .

Q. How can researchers mitigate challenges in regioselectivity during nitration or trifluoromethylation steps?

- Directing Groups : Introduce temporary substituents (e.g., -OMe, -NO₂) to steer electrophilic attack .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance trifluoromethylation efficiency by stabilizing transition states .

- Catalytic Systems : Use Pd/Cu catalysts for directed C-H functionalization in piperidine derivatives .

Q. What advanced purification techniques are suitable for isolating trace impurities?

- Prep-HPLC : Resolves structurally similar byproducts (e.g., regioisomers) .

- Crystallization Screening : High-throughput solvent screens (e.g., using Crystal16®) to optimize crystal purity .

- Size-Exclusion Chromatography (SEC) : Removes polymeric side products from coupling reactions .

Methodological Considerations

Q. How should researchers design experiments to validate computational predictions of reactivity?

- Control Reactions : Compare outcomes with/without predicted catalysts or directing groups.

- Isotopic Labeling : Use ¹⁵N or deuterated reagents to trace reaction mechanisms (e.g., nitration pathways) .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates .

Q. What frameworks are recommended for risk assessment in large-scale synthesis?

- Process Hazard Analysis (PHA) : Evaluate thermal stability (via DSC) and exothermic risks .

- Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste .

- Scale-Up Simulations : Use Aspen Plus® to model heat/mass transfer in continuous flow reactors .

Data Interpretation and Reporting

Q. How can researchers address discrepancies in spectroscopic data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.